2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid
Description
Introduction and Historical Context
Evolution of Sulfonamide Chemistry in Academic Research
Sulfonamide chemistry originated in the 1930s with the discovery of Prontosil , the first synthetic antibacterial agent, which demonstrated systemic efficacy against streptococcal infections. This breakthrough validated sulfonamides as competitive inhibitors of dihydropteroate synthase (DHPS), a critical enzyme in bacterial folate synthesis. By the 1960s, researchers recognized the sulfonamide motif’s utility beyond antimicrobial activity. The group’s electron-withdrawing properties and nitrogen-centered reactivity enabled its use in peptide synthesis, where sulfonamides served as solid-phase linkers due to their low pKa (~8), facilitating deprotonation under mild basic conditions.
The 1980s saw sulfonamides repurposed for non-antibiotic applications, including carbonic anhydrase inhibition (e.g., acetazolamide) and hypoglycemic agent development (e.g., sulfonylureas). Advances in synthetic methodology, such as Roy’s 1993 conversion of sulfonamides to sulfonimidoyl halides, expanded their role in materials science. By the 2000s, sulfonamide libraries became central to forward chemical genetics , enabling phenotypic screening for antitumor and antiangiogenic agents.
Table 1: Key Applications of Sulfonamides in Medicinal Chemistry
Significance of Amino Acid-Sulfonamide Hybrid Structures
Amino acid-sulfonamide hybrids merge the structural plasticity of amino acids with the pharmacophoric diversity of sulfonamides. This synergy enhances target engagement through:
- Improved solubility : The ionizable carboxylate and hydroxyl groups mitigate sulfonamide hydrophobicity.
- Conformational restraint : Propylamino spacers (as in the target compound) enforce specific three-dimensional orientations, optimizing receptor binding.
- Dual functionality : Hybrids can simultaneously inhibit enzymes (via sulfonamide) and mimic endogenous substrates (via amino acid residues).
Recent studies highlight their efficacy against Helicobacter pylori, with hybrids exhibiting 66.7% ulcer protection in rat models, surpassing ranitidine’s 45.05%. The amino acid moiety’s role in enhancing bacterial membrane permeability is critical, as evidenced by 12.5–50 μg/mL MIC values against clinical H. pylori isolates.
Research Timeline and Major Milestones
1935:
Domagk identifies Prontosil’s antibacterial properties, initiating the sulfonamide era.
1971:
Kenner et al. pioneer sulfonamide-based solid-phase peptide synthesis.
1993:
Roy develops sulfonamide-to-sulfonimidoyl halide conversions, enabling novel polymer syntheses.
2006:
Owa’s team discovers antitumor sulfonamides (E7010, E7070) via phenotypic screening.
2017:
Amino acid-sulfanilamide hybrids demonstrate antiulcer and anti-H. pylori activities in preclinical models.
2025:
Synthesis of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid reported, leveraging modern coupling techniques.
Current Research Landscape and Knowledge Gaps
Contemporary studies focus on structure-activity relationships (SAR) of amino acid-sulfonamide hybrids. Key findings include:
- The 4-methoxyphenyl group enhances metabolic stability by resisting cytochrome P450 oxidation.
- 4-Chlorobenzenesulfonamide contributes to target affinity through hydrophobic and halogen-bonding interactions.
However, critical gaps persist:
- Mechanistic ambiguity : The exact molecular targets of hybrids remain uncharacterized in >60% of cases.
- Synthetic scalability : Multi-step routes (e.g., nucleophilic attacks on activated sulfonyl chlorides) limit large-scale production.
- Stereochemical effects : Most studies neglect enantiomeric differences in amino acid components, potentially underestimating efficacy or toxicity.
Table 2: Comparative Bioactivity of Sulfonamide Hybrids
Properties
IUPAC Name |
2-[[3-(N-(4-chlorophenyl)sulfonyl-4-methoxyanilino)-2-hydroxypropyl]amino]butanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O6S/c1-3-19(20(25)26)22-12-16(24)13-23(15-6-8-17(29-2)9-7-15)30(27,28)18-10-4-14(21)5-11-18/h4-11,16,19,22,24H,3,12-13H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGAXWDVMVNJVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NCC(CN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the hydroxy and methoxyphenyl groups, followed by the introduction of the chlorobenzenesulfonamido group. The final step involves the coupling of these intermediates under specific reaction conditions, such as controlled temperature and pH, to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and chlorobenzenesulfonamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups may interact with enzymes or receptors, modulating their activity. The chlorobenzenesulfonamido group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Key Differences :
- The target compound’s extended sulfonamide and methoxyphenyl groups increase its molecular complexity and weight compared to the simpler chlorophenylmethylamino analog.
- The hydrochloride salt in the analog enhances its solubility, whereas the target compound’s solubility depends on its ionizable hydroxy and sulfonamide groups.
Biological Activity
2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid. It has a molecular formula of C20H24ClN3O5S and a molecular weight of approximately 453.94 g/mol. The structure features various functional groups that contribute to its biological activity, including a sulfonamide moiety and multiple aromatic rings.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C20H24ClN3O5S |
| Molecular Weight | 453.94 g/mol |
| IUPAC Name | 2-({2-hydroxy-3-[N-(4-methoxyphenyl)4-chlorobenzenesulfonamido]propyl}amino)butanoic acid |
| CAS Registry Number | Not available |
Research indicates that this compound exhibits anti-inflammatory properties, primarily through the inhibition of lipoxygenases (LOXs), which are enzymes involved in the metabolism of polyunsaturated fatty acids to bioactive lipid mediators. Specifically, studies have shown that compounds with similar structures can inhibit platelet-type 12-lipoxygenase (12-LOX), which plays a crucial role in inflammatory responses and cellular proliferation .
Therapeutic Potential
- Anti-Cancer Activity : Some derivatives of sulfonamide compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific activity of this compound in cancer models remains to be fully elucidated.
- Cardiovascular Effects : By modulating platelet aggregation, the compound may have implications in cardiovascular health, particularly in conditions related to thrombosis and hemostasis .
- Metabolic Disorders : Its potential role in managing metabolic disorders such as diabetes has been suggested due to its effects on lipid metabolism and inflammation .
Case Studies and Research Findings
Several studies have focused on the structure-activity relationship (SAR) of compounds related to this sulfonamide derivative:
- A study identified potent inhibitors of 12-LOX with favorable selectivity over other lipoxygenases and cyclooxygenases, highlighting the importance of structural modifications in enhancing biological activity .
- In vitro assays demonstrated that certain analogs could significantly reduce the levels of hydroxyeicosatetraenoic acids (HETEs), which are implicated in inflammatory pathways.
Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
